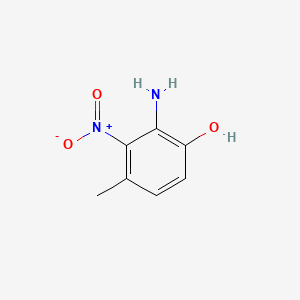

2-Amino-4-methyl-3-nitrophenol

Description

Contextualization of Substituted Phenols in Contemporary Chemical Research

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. These molecules are fundamental building blocks and indispensable intermediates in modern chemical synthesis. oregonstate.edunih.gov Their utility spans a wide range of applications, including the production of pharmaceuticals, agrochemicals, and advanced polymers. oregonstate.edunih.gov In contemporary research, substituted phenols are recognized as crucial starting materials for synthesizing more complex molecular architectures, such as benzopyran derivatives. wisdomlib.org

The development of synthetic methodologies for preparing phenols with specific substitution patterns is an area of significant interest. oregonstate.edu While traditional electrophilic aromatic substitution reactions are common, they often face challenges related to regioselectivity, particularly the preference for ortho- and para-substitution, which makes the synthesis of certain meta-substituted phenols difficult. rsc.org Consequently, researchers continually explore novel strategies, including transition-metal-catalyzed processes and multi-step reaction cascades, to achieve complete regiochemical control and access highly substituted phenolic structures. oregonstate.edunih.gov These advanced methods are vital for creating new materials and bioactive molecules with precisely tailored properties. oregonstate.edursc.org

Significance of Amino, Methyl, and Nitro Substituents in Aromatic Systems

The chemical properties and reactivity of a substituted phenol (B47542) are profoundly influenced by the nature and position of its substituents on the aromatic ring. The presence of amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups, as in the case of 2-Amino-4-methyl-3-nitrophenol, introduces a complex interplay of electronic and steric effects that dictates the molecule's behavior.

Amino (-NH₂) Group: The amino group is a powerful activating substituent. msu.edu It exerts a strong electron-donating effect through resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system. libretexts.orguomustansiriyah.edu.iq This resonance effect outweighs its electron-withdrawing inductive effect, leading to a significant increase in the electron density of the ring and making it much more reactive towards electrophilic substitution than benzene. libretexts.orguomustansiriyah.edu.iq It is an ortho-, para-director.

Methyl (-CH₃) Group: The methyl group is a weakly activating substituent that donates electron density to the aromatic ring primarily through an inductive effect known as hyperconjugation. libretexts.orglibretexts.org This makes the ring more nucleophilic and thus more reactive toward electrophiles than unsubstituted benzene. Like the amino group, it also directs incoming electrophiles to the ortho and para positions.

Nitro (-NO₂) Group: In stark contrast, the nitro group is a strong deactivating substituent. libretexts.org It withdraws electron density from the aromatic ring through both a powerful inductive effect and a resonance effect. libretexts.orguomustansiriyah.edu.iqresearchgate.net This withdrawal leaves the ring electron-deficient and significantly less reactive toward electrophilic attack. libretexts.org The nitro group is a meta-director, guiding incoming non-nucleophilic substituents to the position meta to itself.

The combined influence of these groups on a single aromatic ring results in a unique reactivity profile. The strong activating and ortho-, para-directing influence of the amino group often dominates, but its directing effects are modulated by the positions of the deactivating nitro group and the weakly activating methyl group. msu.edu

Research Gaps and Scholarly Objectives for this compound

A review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its isomers, such as 2-Amino-4-methyl-6-nitrophenol, and related compounds like 2-Amino-4-nitrophenol (B125904) and 2-Amino-3-nitrophenol, are mentioned in various studies and patents, detailed investigation into the synthesis, characterization, and reactivity of the 2,3,4-substituted isomer is notably absent. nih.govsigmaaldrich.comchemicalbook.comchembk.com

The primary scholarly objective is, therefore, to synthesize and unequivocally characterize this compound. Achieving this would allow for a systematic study of its physicochemical properties and reactivity. Such research would provide valuable insight into how the unique ortho-, meta-, para-positioning of the amino, nitro, and methyl groups, respectively, relative to the hydroxyl group, influences the compound's characteristics. For instance, the adjacent positions of the strongly electron-donating amino group and the strongly electron-withdrawing nitro group are expected to result in significant intramolecular electronic interactions and potentially strong intramolecular hydrogen bonding, which would distinguish its properties from those of its other isomers.

Future research should focus on developing a reliable synthetic route, potentially through the regioselective nitration of 2-amino-4-methylphenol (B1222752) or the partial reduction of a corresponding dinitro precursor, drawing upon established methods for related compounds. orgsyn.orgchemicalbook.comgoogle.com Subsequent detailed spectroscopic and crystallographic analysis would elucidate its precise molecular structure and intermolecular interactions, providing a foundation for exploring its potential applications as a synthon in organic chemistry.

Table 2: Known Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6265-05-0 | echemi.com |

| Molecular Formula | C₇H₈N₂O₃ | echemi.com |

| Molecular Weight | 168.15 g/mol | echemi.com |

| Boiling Point | 315.2°C at 760 mmHg | echemi.com |

| Density | 1.421 g/cm³ | echemi.com |

| Flash Point | 144.4°C | echemi.com |

| Refractive Index | 1.661 | echemi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6265-05-0 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-amino-4-methyl-3-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-3-5(10)6(8)7(4)9(11)12/h2-3,10H,8H2,1H3 |

InChI Key |

JUQDHURMAZPYAS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)O)N)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 2 Amino 4 Methyl 3 Nitrophenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available synthetic equivalents. google.com

For 2-Amino-4-methyl-3-nitrophenol, two primary disconnections can be considered:

C-N bond disconnection (Amine): The amino group can be retrosynthetically disconnected to a nitro group, which is a common precursor. This suggests that the target molecule could be formed by the selective reduction of a dinitro-methylphenol derivative. This is a highly plausible route as the reduction of nitroarenes is a well-established transformation.

C-N bond disconnection (Nitro): The nitro group could be disconnected, implying a nitration reaction on an aminomethylphenol. However, the directing effects of the amino and hydroxyl groups would likely lead to a different substitution pattern, and the amino group is sensitive to nitrating conditions.

Based on this analysis, the most logical synthetic strategy involves the sequential nitration of a p-cresol (B1678582) derivative followed by a selective reduction. A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnect C-NH2 bond: This leads to the precursor 2,3-Dinitro-4-methylphenol. The synthetic operation is a selective reduction of one nitro group.

Disconnect C-NO2 bond: This points to 4-Methyl-3-nitrophenol (B15662) as the precursor. The synthetic operation is a nitration reaction.

Simplify: 4-Methyl-3-nitrophenol can be derived from the readily available starting material, 4-methylphenol (p-cresol).

This retrosynthetic approach outlines a forward synthesis starting from p-cresol, proceeding through nitration to 4-methyl-3-nitrophenol, a second nitration to 2,3-dinitro-4-methylphenol, and a final selective reduction to yield the target compound.

Classical Synthetic Routes to Nitrophenols and Aminophenols

The classical synthesis of this compound would likely follow the pathway identified in the retrosynthetic analysis. This involves a series of well-established reactions in aromatic chemistry.

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. However, due to the high reactivity of the phenol (B47542) ring, these reactions can often lead to a mixture of isomers and over-nitration. researchgate.net To achieve regioselectivity in the synthesis of this compound, a multi-step nitration strategy is necessary.

Step 1: Synthesis of 4-Methyl-3-nitrophenol

Direct nitration of p-cresol tends to yield 2-nitro-4-methylphenol as the major product due to the ortho,para-directing effects of both the hydroxyl and methyl groups. To obtain the desired 3-nitro isomer, the hydroxyl group's directing effect must be temporarily modified. This can be achieved by protecting the hydroxyl group, for instance, as a carbonate ester.

A patented method involves the nitration of p-cresol carbonate. tandfonline.com This is followed by hydrolysis to yield 4-methyl-3-nitrophenol. A Chinese patent also describes a similar multi-step process involving esterification, nitration, and hydrolysis. researchgate.net

Step 2: Synthesis of 2,3-Dinitro-4-methylphenol

The second nitration is performed on 4-methyl-3-nitrophenol. In this case, the existing substituents on the ring will direct the incoming nitro group. The hydroxyl group is a strong activating ortho,para-director, the methyl group is a weaker activating ortho,para-director, and the nitro group is a deactivating meta-director. The position ortho to the hydroxyl group and meta to the existing nitro group (the 2-position) is the most likely site for the second nitration.

The nitration of phenols can be carried out using various nitrating agents, with a mixture of nitric acid and sulfuric acid being the most common. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to prevent the formation of byproducts.

| Nitration Step | Starting Material | Key Reagents | Product | Typical Yield |

| First Nitration | p-Cresol Carbonate | Nitric Acid, Sulfuric Acid | 3-Nitro-p-cresol carbonate | Good |

| Hydrolysis | 3-Nitro-p-cresol carbonate | Aqueous Ammonia or Amines | 4-Methyl-3-nitrophenol | High |

| Second Nitration | 4-Methyl-3-nitrophenol | Nitric Acid, Sulfuric Acid | 2,3-Dinitro-4-methylphenol | Moderate to Good |

This table presents a generalized summary of the nitration steps. Actual yields can vary based on specific reaction conditions.

The selective reduction of one nitro group in a polynitrated aromatic compound is a common challenge in organic synthesis. For the synthesis of this compound from 2,3-dinitro-4-methylphenol, the nitro group at the 2-position needs to be selectively reduced.

The selective reduction of dinitrophenols to aminonitrophenols is a well-documented process. paspk.org A common method for this transformation is the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide in an aqueous or alcoholic solution, a reaction known as the Zinin reduction. The choice of reducing agent and reaction conditions can influence the selectivity of the reduction.

For instance, the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be achieved with sodium sulfide in an aqueous solution. paspk.org The reaction is typically heated to facilitate the reduction. It is plausible that similar conditions could be applied to the reduction of 2,3-dinitro-4-methylphenol to selectively reduce the 2-nitro group, which is ortho to the hydroxyl group and may be sterically more accessible or electronically favored for reduction.

| Reducing Agent | Substrate | Product | Key Features |

| Sodium Sulfide (Na2S) | Dinitrophenols | Aminonitrophenols | Selective reduction of one nitro group. |

| Ammonium Polysulfide ((NH4)2Sx) | Dinitroarenes | Nitroanilines | Often used for selective reductions. |

| Hydrogen Sulfide (H2S) in alkaline solution | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | A patented method for partial reduction. researchgate.net |

This table provides examples of reducing agents and their applications in the synthesis of aminonitrophenols.

While the reduction of a nitro group is the most probable route to introduce the amino group in this compound, direct amination of phenolic systems is another potential, albeit less likely, pathway.

Direct amination of phenols is generally challenging due to the poor leaving group ability of the hydroxyl group. However, methods have been developed for the amination of phenol derivatives, often requiring harsh conditions or the use of catalysts. These methods include the Bucherer reaction and transition-metal-catalyzed aminations.

Given the presence of a nitro group and the potential for side reactions under the conditions typically required for direct amination, this route is likely not as efficient or selective as the reduction of a dinitro precursor for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in both the nitration and reduction steps.

Green Nitration:

Traditional nitration methods using mixed nitric and sulfuric acids generate significant amounts of acidic waste. Green alternatives focus on using solid acid catalysts or milder nitrating agents. crimsonpublishers.com Zeolites, clays, and supported reagents have been explored for the regioselective nitration of phenols. researchgate.net For example, the nitration of phenols with ammonium nitrate (B79036) and potassium bisulfate is presented as a greener alternative. scientific.net These methods can offer advantages such as easier product separation, catalyst recyclability, and reduced waste generation.

Green Reduction:

The classical Zinin reduction often uses stoichiometric amounts of sulfide reagents, which can lead to sulfur-containing waste. Catalytic hydrogenation is a greener alternative for the reduction of nitro groups, as it uses molecular hydrogen as the reductant and typically produces water as the only byproduct. A variety of metal catalysts, such as palladium, platinum, and nickel, can be used for this purpose.

Furthermore, the use of metal nanoparticles as catalysts for the reduction of nitrophenols is an active area of research in green chemistry. These reactions can often be carried out in water under mild conditions.

| Green Chemistry Approach | Synthetic Step | Advantages |

| Solid Acid Catalysis (e.g., Zeolites) | Nitration | Catalyst recyclability, reduced acid waste, improved selectivity. researchgate.net |

| Mild Nitrating Agents (e.g., NH4NO3/KHSO4) | Nitration | Less corrosive, easier handling, environmentally benign. scientific.net |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Reduction | High atom economy, water as a byproduct, catalyst can be recycled. |

| Nanoparticle Catalysis | Reduction | High catalytic activity, mild reaction conditions, potential for use in aqueous media. |

This table highlights some green chemistry approaches applicable to the synthesis of this compound.

Optimization of Reaction Conditions and Yields in Scalable Processes

For any synthetic route to be industrially viable, the reaction conditions must be optimized to maximize yield, minimize costs, and ensure safety and scalability.

In the synthesis of this compound, several parameters would need to be optimized for each step:

Nitration: The temperature, reaction time, and the ratio of nitrating agent to substrate are critical factors. Lower temperatures can help control the exothermicity of the reaction and improve selectivity. The concentration of the acids also plays a crucial role in the outcome of the reaction.

Reduction: The choice of catalyst or reducing agent, solvent, temperature, and pressure (for catalytic hydrogenation) would need to be carefully optimized. Catalyst loading and the potential for catalyst poisoning are also important considerations in a scalable process.

Work-up and Purification: Efficient and scalable methods for isolating and purifying the intermediates and the final product are essential. This could involve crystallization, extraction, or chromatography. The development of a process that minimizes the need for chromatographic purification is often a key goal in process optimization.

Catalytic Approaches and Reagent Design in Synthesis

The synthesis of this compound presents a significant challenge in regioselectivity, requiring precise control over the introduction and modification of functional groups on the p-cresol backbone. The strategic placement of an amino group at the C2 position and a nitro group at the C3 position necessitates a multi-step approach, as direct functionalization is often unfeasible. A key strategy involves the creation of a dinitro precursor, followed by the selective reduction of one of the two nitro groups. The design of reagents and catalytic systems is paramount to achieving the desired mono-reduction without affecting the second nitro group.

A plausible and frequently employed pathway commences with the nitration of a suitable precursor to form 4-Methyl-2,3-dinitrophenol. This intermediate is crucial as it possesses the necessary nitro groups, one of which can then be selectively converted to an amine.

Precursor Synthesis: 4-Methyl-2,3-dinitrophenol

The synthesis of the dinitro precursor, 4-Methyl-2,3-dinitrophenol, can be achieved through the nitration of 4-methyl-3-nitrophenol. Research has demonstrated a method where 4-methyl-3-nitrophenol is treated with nitric acid in an acetic acid solvent. This reaction selectively adds a second nitro group at the C2 position, ortho to the hydroxyl group, yielding the desired 4-Methyl-2,3-dinitrophenol. chemicalbook.com

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 4-methyl-3-nitrophenol | Nitric acid, Acetic acid | 0 °C to room temperature, 1 hour | 4-Methyl-2,3-dinitrophenol | 39% |

Reagent Design for Selective Reduction

The cornerstone of synthesizing this compound from its dinitro precursor is the selective reduction of the nitro group at the C2 position while leaving the C3 nitro group intact. The design of the reducing agent is critical for this transformation. The difference in the chemical environment of the two nitro groups—one being ortho to the hydroxyl group (C2) and the other being meta (C3)—allows for regioselective reduction.

The Zinin reduction is a classic method for the selective reduction of polynitro aromatic compounds. stackexchange.com This reaction typically employs sulfides, such as sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or polysulfides in an aqueous or alcoholic solution. For dinitro- and trinitrophenols, a general principle is the preferential reduction of a nitro group positioned ortho to the hydroxyl group. stackexchange.com This selectivity is attributed to the electronic influence and potential for hydrogen bonding from the adjacent hydroxyl group, which can activate the ortho nitro group towards reduction.

In the case of 4-Methyl-2,3-dinitrophenol, the C2-nitro group is ortho to the phenolic hydroxyl group, whereas the C3-nitro group is meta. Based on the principles of the Zinin reduction, reagents like sodium sulfide would be expected to selectively reduce the C2-nitro group to yield the target molecule, this compound. stackexchange.com Analogous procedures for the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol using sodium sulfide in the presence of ammonium chloride have been well-documented, lending strong support to this reagent design strategy. orgsyn.orggoogle.com

Catalytic Approaches for Selective Reduction

While chemical reductants offer a viable route, catalytic hydrogenation presents an alternative pathway that can offer advantages in terms of cleaner reactions and easier product work-up. The primary challenge in the catalytic hydrogenation of dinitrophenols is achieving mono-reduction selectivity.

Conventional hydrogenation catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, are highly active and can lead to the reduction of both nitro groups if the reaction conditions are not meticulously controlled. Achieving selectivity often requires careful tuning of:

Catalyst Type: The choice of metal and support can influence selectivity.

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and reaction time must be optimized to halt the reaction after the reduction of the first nitro group.

Use of Catalyst Modifiers/Poisons: The addition of specific compounds can selectively poison the catalyst surface to temper its activity, thereby favoring partial reduction.

Recent advancements in catalysis have explored the use of metal nanoparticles for the reduction of nitroaromatics. For instance, gold (Au) and silver (Ag) nanoparticles have demonstrated excellent catalytic activity for the complete reduction of 2,4-dinitrophenol to 2,4-diaminophenol (B1205310) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net While this research focused on complete reduction, it highlights the potential of nanostructured catalysts in this field. The design of highly selective catalysts could involve anchoring these nanoparticles on specific supports or modifying their surfaces with ligands to control their electronic properties and steric environment, thereby enabling the selective reduction of the more activated ortho-nitro group in 4-Methyl-2,3-dinitrophenol.

| Approach | Reagent/Catalyst System | Rationale for Selectivity | Reference Principle |

|---|---|---|---|

| Chemical Reduction (Zinin) | Sodium sulfide (Na₂S) or Ammonium polysulfide | Preferential reduction of the nitro group ortho to the hydroxyl group due to electronic activation and potential hydrogen bonding. | stackexchange.comorgsyn.org |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | Requires careful optimization of conditions (pressure, temperature) and potential use of catalyst modifiers to achieve mono-reduction. | General Catalytic Principles |

| Advanced Catalytic Systems | Supported metal nanoparticles (e.g., Au, Ag) | Selectivity could potentially be engineered through catalyst support interactions and surface modification, though primarily demonstrated for full reduction. | researchgate.net |

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and spectral databases, detailed experimental data for the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound could not be located. While synthetic methods for this specific compound are mentioned in patent literature, the corresponding in-depth spectroscopic analyses, including Vibrational Spectroscopy (FTIR, Raman), Nuclear Magnetic Resonance (NMR), and Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence), are not provided. google.com

Information and spectral data are available for various isomers and related compounds, such as 2-amino-3-nitrophenol, 2-amino-4-nitrophenol, and 2-amino-4-methyl-6-nitrophenol. However, due to the specific structural arrangement of the amino, methyl, and nitro groups on the phenol ring of this compound, direct extrapolation of data from these related molecules would not be scientifically accurate. The precise positioning of these functional groups uniquely influences the molecule's electronic environment and vibrational modes, meaning its spectral characteristics are distinct.

Consequently, the generation of a scientifically accurate article with detailed data tables and analysis for this compound, as per the requested outline, is not possible at this time based on publicly accessible information.

Advanced Structural Elucidation and Spectroscopic Characterization

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Solvatochromic Behavior and Electronic Transitions

The solvatochromic behavior of a compound, which is the change in the position of its absorption bands in response to the polarity of the solvent, provides insight into the electronic transitions and the difference in dipole moment between the ground and excited states. For 2-Amino-4-methyl-3-nitrophenol, the presence of an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the phenol (B47542) ring suggests that the compound would exhibit intramolecular charge transfer (ICT) characteristics.

The electronic absorption spectra of such donor-acceptor systems are typically sensitive to the solvent environment. In non-polar solvents, the absorption spectrum is expected to show a band at a shorter wavelength. As the solvent polarity increases, a bathochromic (red) shift to longer wavelengths is anticipated, which is indicative of positive solvatochromism. This shift arises from the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

The principal electronic transitions expected for this compound are π → π* and n → π* transitions. The intense absorption bands are likely due to π → π* transitions associated with the benzene (B151609) ring and the conjugated system formed by the nitro and amino groups. The n → π* transitions, arising from the non-bonding electrons of the oxygen and nitrogen atoms, are generally weaker.

While specific data for this compound is not available, a related compound, 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, exhibits absorbance maxima at 470 nm, 400 nm, and 305 nm, which are attributed to π-π* transitions. asianpubs.org It is plausible that this compound would also absorb in the UV-visible region, with the exact wavelengths being dependent on the solvent used.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular weight: 168.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 168.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group ([M-NO₂]⁺) and the loss of a nitro radical followed by CO elimination. For amino-substituted phenols, cleavage of the C-N and C-O bonds can also be expected. The presence of a methyl group may lead to the formation of a stable tropylium (B1234903) ion.

While a specific mass spectrum for this compound is not available, the mass spectrum of the related compound 2-Amino-4-nitrophenol (B125904) shows a prominent molecular ion peak. chemicalbook.com The fragmentation of nitroaromatic compounds is known to be influenced by the position of the substituents. researchgate.net

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ |

| 151 | [M-OH]⁺ |

| 138 | [M-NO]⁺ |

| 122 | [M-NO₂]⁺ |

| 94 | [M-NO₂ -CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This table represents predicted fragmentation patterns and requires experimental verification.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, analysis of similar compounds allows for a discussion of the expected structural features.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the nitro (-NO₂) and hydroxyl groups can act as acceptors. This would likely lead to the formation of a robust three-dimensional network of hydrogen bonds, contributing to the stability of the crystal lattice.

In the crystal structure of 2-Amino-4-nitrophenol monohydrate, molecules are linked by intermolecular N—H⋯O, C—H⋯O, O—H⋯O, and O—H⋯N interactions. researchgate.net A similar network of interactions would be expected for this compound.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing. The presence of both electron-donating and electron-withdrawing groups on the ring can facilitate these interactions.

The conformation of the this compound molecule in the crystalline state would reveal the planarity of the molecule and the torsion angles of the substituent groups. It is expected that the benzene ring would be largely planar. However, the nitro group may be slightly twisted out of the plane of the ring due to steric hindrance from the adjacent methyl and amino groups.

In the crystal structure of 2-Amino-4-nitrophenol monohydrate, the nitro groups are slightly twisted out of the ring planes, with O—N—C—C torsion angles of 6.0 (4)° and 12.5 (4)° for the two independent molecules in the asymmetric unit. researchgate.net A similar degree of rotation for the nitro group in this compound is plausible. The planarity of the molecule can have significant effects on its electronic properties and intermolecular interactions.

Chiroptical Properties and Stereochemical Investigations (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and does not have any element of chirality. Therefore, in an achiral solvent, it would not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, it is theoretically possible for an achiral molecule to crystallize in a chiral space group, a phenomenon known as conglomerate crystallization. In such a case, individual crystals would be chiral and would exhibit optical activity. There is currently no evidence to suggest that this compound crystallizes in a chiral space group.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. ymerdigital.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and predict its ground-state energy. nih.govresearchgate.net

For 2-Amino-4-methyl-3-nitrophenol, a DFT calculation would begin by defining an initial atomic arrangement. The calculation then iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as the optimized geometry. This process provides precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net The nitro group (-NO2) is strongly electron-withdrawing, which influences the geometry and electronic properties of the aromatic ring. wikipedia.org The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group on the phenol (B47542) ring leads to significant intramolecular charge transfer, which is reflected in the calculated geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations for structurally similar molecules like nitrophenols and nitroanilines. Actual values would require a specific calculation for the target molecule.

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å | Bond Angle | C-C-C (aromatic) | 118 - 121° |

| C-N (amino) | ~1.39 Å | C-C-N (amino) | ~120° | ||

| C-N (nitro) | ~1.46 Å | C-C-N (nitro) | ~119° | ||

| N-O (nitro) | ~1.23 Å | O-N-O (nitro) | ~123° | ||

| C-O (hydroxyl) | ~1.36 Å | C-O-H | ~109° |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. imist.maresearchgate.netmdpi.com The MEP map is plotted onto the total electron density surface, with different colors representing different values of the electrostatic potential. ymerdigital.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and hydroxyl groups due to their high electronegativity.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms, particularly the hydrogens of the amino and hydroxyl groups.

The MEP surface provides a clear picture of the molecule's charge distribution, highlighting the electron-rich nitro and hydroxyl groups as sites for electrophilic interaction and hydrogen bonding, while the amine group hydrogens represent potential sites for nucleophilic interaction. researchgate.netthaiscience.info

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. youtube.com For this compound, the HOMO is likely to be distributed over the electron-rich aromatic ring and the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com The LUMO for this molecule is expected to be localized primarily on the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net

Table 2: Representative FMO Parameters for Nitrophenol Derivatives Note: Values are illustrative and based on published DFT calculations for related compounds like p-nitrophenol and p-aminophenol. imist.ma

| Parameter | p-Nitrophenol | p-Aminophenol |

|---|---|---|

| HOMO Energy (eV) | -7.3492 | -5.7032 |

| LUMO Energy (eV) | -2.9896 | 0.2235 |

The smaller energy gap in p-nitrophenol compared to p-aminophenol suggests it is the more reactive molecule. imist.ma this compound, containing both activating and deactivating groups, would have an intermediate reactivity profile that can be precisely quantified by its calculated HOMO-LUMO gap.

Reactivity Indices and Fukui Functions for Site Selectivity

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. imist.ma

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): Measures the ability of a species to accept electrons (ω = χ² / 2η). A higher value indicates a better electrophile. imist.ma

Nucleophilic attack (f+) : Where adding an electron causes the largest change in density (related to the LUMO).

Electrophilic attack (f-) : Where removing an electron causes the largest change in density (related to the HOMO).

Radical attack (f0) : The average of f+ and f-.

For this compound, Fukui function analysis would likely identify the oxygen atoms of the nitro group and certain carbon atoms in the ring as primary sites for nucleophilic attack, while the nitrogen of the amino group and other ring carbons would be targeted by electrophiles.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. pku.edu.cn MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, MD simulations can be used for:

Conformational Sampling: The molecule has several rotatable bonds, including those of the hydroxyl, amino, and methyl groups. MD simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in a real-world, dynamic system.

Intermolecular Interactions: In a solution or condensed phase, MD can simulate how molecules of this compound interact with each other and with solvent molecules. This is particularly important for studying hydrogen bonding, where the hydroxyl and amino groups can act as hydrogen bond donors and the oxygen atoms of the nitro and hydroxyl groups can act as acceptors. Such simulations can reveal information about solvation shells and the structure of the substance in its liquid or solid state.

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) is a computational method used to predict the properties of chemicals based on their molecular structure. nih.gov QSPR models are mathematical equations that correlate structural or physico-chemical descriptors of a molecule with a specific property. nih.gov

A QSPR study for this compound would involve:

Descriptor Calculation: A large number of molecular descriptors would be calculated for a series of related nitrophenol compounds. These descriptors can be topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies, dipole moment), or geometric (e.g., molecular surface area). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that links a subset of these descriptors to a known physico-chemical property (e.g., boiling point, solubility).

Prediction: Once a statistically valid model is developed, the calculated descriptors for this compound can be input into the model to predict its corresponding physico-chemical parameter.

This approach allows for the rapid estimation of properties without the need for experimental measurement, making it a valuable tool in chemical research and development.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These theoretical predictions are invaluable for understanding the molecule's vibrational modes, electronic transitions, and nuclear magnetic resonance environment.

The process typically begins with the optimization of the molecule's geometry, finding the most stable arrangement of its atoms. Following this, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. mdpi.com These calculations identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretching of the amino group, O-H stretching of the phenol group, symmetric and asymmetric stretching of the nitro group, and various C-H and C=C vibrations within the aromatic ring. researchgate.net Theoretical IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. researchgate.net

To predict electronic spectra, such as UV-Visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of electrons between molecular orbitals, such as π→π* and n→π* transitions associated with the benzene (B151609) ring and its nitro and amino substituents. researchgate.net

Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) and spin-spin coupling constants, can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule.

A representative table of predicted spectroscopic data, as would be generated from a typical DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is shown below.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| ν(O-H) | ~3400-3500 | Phenolic hydroxyl stretch |

| ν(N-H) | ~3300-3450 | Amino group symmetric/asymmetric stretch |

| νasym(NO₂) | ~1540-1560 | Nitro group asymmetric stretch |

| νsym(NO₂) | ~1330-1350 | Nitro group symmetric stretch |

| UV-Vis (nm) | ||

| λmax 1 | ~380-410 | π→π* transition |

| λmax 2 | ~270-290 | n→π* transition |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C-OH | ~150-160 | Carbon attached to hydroxyl group |

| C-NH₂ | ~140-150 | Carbon attached to amino group |

| C-NO₂ | ~135-145 | Carbon attached to nitro group |

| C-CH₃ | ~115-125 | Carbon attached to methyl group |

| Aromatic C | ~110-140 | Other benzene ring carbons |

| CH₃ | ~15-25 | Methyl carbon |

| ¹H NMR Chemical Shifts (ppm) | ||

| O-H | ~9.0-10.0 | Phenolic proton |

| N-H | ~4.0-5.0 | Amino protons |

| Aromatic H | ~6.5-7.5 | Benzene ring protons |

Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for a molecule with these functional groups. Actual values would depend on the specific level of theory and basis set used.

Solvent Effects Modeling on Molecular Properties and Reactivity

The properties and reactivity of a molecule like this compound can be significantly influenced by its environment, particularly the solvent. Computational modeling is a key method for investigating these solvent effects, providing a molecular-level understanding of solute-solvent interactions.

Two primary approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and spectroscopic properties. For instance, increasing solvent polarity can lead to shifts in UV-Vis absorption bands (solvatochromism), a phenomenon that can be modeled using TD-DFT in conjunction with PCM. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but allows for the detailed study of specific interactions, such as hydrogen bonding between the amino or phenol groups of the solute and solvent molecules like water or methanol. semanticscholar.org

Computational studies can predict how various molecular properties of this compound change with solvent polarity. Properties such as the dipole moment and polarizability are expected to increase in more polar solvents, indicating a greater charge separation within the molecule. researchgate.net These changes in electronic distribution can, in turn, affect the molecule's reactivity. For example, the presence of alcohols has been shown to dramatically decrease the reaction rate of the reduction of nitrophenols, a phenomenon that can be investigated by modeling the interactions between the reactants, catalyst, and solvent molecules. rsc.org

The table below illustrates how a key molecular property, the dipole moment, might be predicted to change in different solvents using a computational model like DFT with PCM.

Table 2: Predicted Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase (Vacuum) | 1.0 | 3.5 - 4.5 |

| Cyclohexane | 2.0 | 4.0 - 5.0 |

| Dichloromethane | 8.9 | 5.0 - 6.0 |

| Ethanol | 24.6 | 5.5 - 6.5 |

Note: The dipole moment values are representative examples based on trends observed for similar polar aromatic molecules in computational studies. researchgate.net They illustrate the expected increase in dipole moment with increasing solvent polarity.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions of 2-Amino-4-methyl-3-nitrophenol

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.com The methyl group also contributes to this activation, albeit to a lesser extent. Conversely, the nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.com The interplay of these directing effects determines the regioselectivity of substitution reactions.

Given the positions of the existing substituents, the most likely positions for electrophilic attack are ortho and para to the activating hydroxyl and amino groups. nih.gov However, the positions are already occupied by other groups. The position ortho to the hydroxyl group and meta to the nitro group is occupied by the amino group, while the other ortho position is occupied by the methyl group. The position para to the hydroxyl group is occupied by the nitro group. This substitution pattern suggests that further electrophilic substitution on the ring might be sterically hindered and electronically complex.

Nucleophilic Reactions Involving Amino and Nitro Groups

The functional groups of this compound can also participate in nucleophilic reactions. The amino group, with its lone pair of electrons, is nucleophilic and can react with various electrophiles. evitachem.com For instance, it can undergo addition reactions, such as the reaction with methyl cinnamate (B1238496) to form methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate. researchgate.netresearchgate.net

The nitro group, while generally an electron-withdrawing group, can be subject to nucleophilic aromatic substitution under certain conditions, especially when there are strong activating groups on the ring. libretexts.org However, reactions involving the amino and hydroxyl groups are more common.

Oxidation and Reduction Pathways of the Aromatic Core and Substituents

The functional groups on this compound are susceptible to both oxidation and reduction.

Oxidation:

The amino group can be oxidized to form nitro derivatives or other oxidized species using strong oxidizing agents. evitachem.com

The phenolic hydroxyl group can be oxidized to form quinone-like structures. smolecule.com

The methyl group can also be oxidized under specific conditions.

Reduction:

The most common reduction reaction for this molecule is the selective reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165), hydrogen gas with a catalyst (e.g., Raney nickel), or tin(II) chloride. evitachem.comsmolecule.com This transformation is valuable for synthesizing di-amino phenol (B47542) derivatives. The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) using sodium sulfide (B99878) is a well-established procedure. orgsyn.org A similar selective reduction is expected for this compound.

Cyclization and Condensation Reactions for Heterocyclic Ring Formation

The presence of adjacent amino and hydroxyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation with bifunctional reagents.

A new method for synthesizing cyclic derivatives of 2-amino-4-nitrophenol involves the use of dibromoalkanes, leading to the formation of partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. researchgate.netresearchgate.net For example, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, can yield 2-substituted benzoxazoles. organic-chemistry.org Similarly, the reaction with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid can also produce benzoxazole (B165842) derivatives. acs.org

A patented method describes the preparation of 2-amino-4-chloro-5-nitrophenol (B145731) starting from 2-amino-4-chlorophenol, which involves an intramolecular cyclization to form a benzoxazole intermediate. google.com This highlights the utility of the o-aminophenol moiety in forming five-membered heterocyclic rings.

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo esterification and etherification reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides) to form esters. pjoes.com For example, a patent describes the esterification of p-methylphenol as an initial step in the synthesis of 4-methyl-3-nitrophenol (B15662). google.com

Etherification: The hydroxyl group can be converted into an ether by reacting with alkyl halides or other alkylating agents in the presence of a base. A procedure for the synthesis of 4-benzyloxyindole (B23222) starts with the etherification of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride. orgsyn.org

These reactions are useful for protecting the hydroxyl group or for modifying the properties of the molecule.

Acylation and Alkylation of Amino and Hydroxyl functionalities

Both the amino and hydroxyl groups are nucleophilic and can be acylated or alkylated.

Acylation: The amino group can be readily acylated with acylating agents like acetic anhydride (B1165640) to form an amide. This is a common strategy to protect the amino group or to introduce new functional groups. google.comchemicalbook.com A patent for the synthesis of 2-amino-4-acetylamino anisole (B1667542) involves the selective acylation of a diamine precursor. google.com

Alkylation: The amino group can also be alkylated. acs.org The phenolic hydroxyl group is typically more acidic and may be preferentially alkylated under basic conditions. evitachem.com

The relative reactivity of the amino and hydroxyl groups towards acylation and alkylation can be controlled by the reaction conditions, such as the choice of solvent and base.

Green Catalysis in Derivatization Reactions

In recent years, there has been a growing interest in developing environmentally friendly methods for chemical synthesis. Green catalysis offers promising alternatives to traditional methods for the derivatization of compounds like this compound.

For instance, the reduction of nitrophenols to aminophenols is a key reaction that can be catalyzed by metal nanoparticles supported on various materials. researchgate.netresearchgate.net These nanocatalysts, which can be synthesized using green methods, often exhibit high catalytic activity and can be recycled and reused, minimizing waste. mdpi.comnih.gov For example, silver nanoparticles supported on dicarboxylate cellulose (B213188) nanofibrils have been shown to be efficient and recyclable catalysts for the reduction of 4-nitrophenol. researchgate.net The use of ionic liquids in conjunction with metal-organic frameworks (MOFs) also presents a green catalytic system for such reductions. nih.gov While specific studies on this compound using these green catalysts are not extensively reported, the principles are directly applicable to its derivatization reactions, particularly the reduction of the nitro group.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties of 2-Amino-4-methyl-3-nitrophenol in Metal Complexation

The coordinating behavior of this compound is primarily dictated by the presence of the amino (-NH2) and hydroxyl (-OH) groups, which can act as Lewis bases, donating electron pairs to a metal center.

This compound is expected to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. The primary coordination sites are the nitrogen atom of the amino group and the oxygen atom of the phenolic hydroxyl group.

In the process of complexation, the ligand typically undergoes deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) anion. jocpr.com This deprotonation enhances the Lewis basicity of the oxygen atom, facilitating the formation of a strong covalent bond with the metal ion. The neutral amino group then coordinates to the same metal center via its lone pair of electrons on the nitrogen atom. This simultaneous binding to two sites on the ligand classifies it as a chelating agent. The formation of such metal chelates is generally favored due to the thermodynamic stability gained from the chelate effect.

Studies on analogous compounds, such as Schiff bases derived from 2-aminophenols, confirm that coordination often involves the deprotonated phenolic oxygen and the nitrogen atom of another functional group. jocpr.com For instance, in mixed ligand complexes involving Schiff bases of 2-amino-4-nitrophenol (B125904), the deprotonation of the –OH group is a key step in forming the metal complex. jocpr.com

The stability of a metal complex in solution is quantitatively expressed by its stability constant (log K). While specific experimental data for the stability constants of this compound complexes are not extensively documented in the literature, data from structurally similar aminophenol ligands can provide insight. The stability of these complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the temperature.

Potentiometric studies are commonly employed to determine the proton-ligand stability constants (pKa) and the metal-ligand stability constants. naturalspublishing.comhumanjournals.com The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide further information about the spontaneity and nature of the complexation reaction. naturalspublishing.comresearchgate.net Generally, a negative ΔG value indicates a spontaneous complex formation process. The values of ΔH and ΔS reveal whether the reaction is exothermic or endothermic and the degree of disorder in the system, respectively. researchgate.net

For example, studies on 3-aminophenol (B1664112) complexes have determined stability constants with various transition metals, often following the Irving-Williams order of stability (Mn < Fe < Co < Ni < Cu > Zn). humanjournals.com

Table 1: Illustrative Stability Constants for Metal Complexes with a Related Ligand (3-Aminophenol)

| Metal Ion | Log K1 | Log K2 | Log β |

|---|---|---|---|

| Co(II) | 4.3369 | 4.5264 | 8.8634 |

| Ni(II) | 4.3775 | 13.0085 | 17.3166 |

| Cu(II) | 6.4397 | 6.7243 | 13.2129 |

| Zn(II) | 5.5661 | 5.9446 | 11.5107 |

| Fe(III) | 10.5396 | 11.4881 | 22.0277 |

| Cd(II) | 4.9594 | 6.8998 | 11.8811 |

Data is illustrative and sourced from a study on 3-Aminophenol for conceptual understanding. humanjournals.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminophenol-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of ligands similar to this compound are generally synthesized by mixing an alcoholic solution of the ligand with an aqueous or alcoholic solution of the transition metal salt (e.g., chlorides, sulfates, or acetates). jocpr.comnih.gov The reaction is often carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the ligand and subsequent complex formation. jocpr.com The resulting solid complexes can be isolated by filtration, washed, and dried.

Characterization of these complexes involves a range of spectroscopic and analytical techniques:

Elemental Analysis (C, H, N): Determines the empirical formula of the complex and helps to establish the ligand-to-metal ratio.

FTIR Spectroscopy: Provides evidence of coordination. A shift in the stretching frequencies of the –OH and –NH2 groups in the complex's spectrum compared to the free ligand indicates their involvement in bonding with the metal ion. The disappearance of the broad –OH band suggests deprotonation and coordination of the phenolic oxygen. jocpr.comresearchgate.net

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and can help in proposing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar). researchgate.netmdpi.com

Molar Conductivity Measurements: Helps to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

For instance, new mixed ligand complexes of 2-Amino-4-nitrophenol with curcumin (B1669340) and various transition metals like Mn(II), Co(II), and Ni(II) have been synthesized and characterized, with an octahedral geometry proposed for the resulting complexes. researchgate.net

While the coordination chemistry of aminophenols with transition metals is more widely studied, the formation of complexes with main group metals is also feasible. The synthesis would follow similar methodologies, involving the reaction of the ligand with a salt of a main group metal, such as Sn(II), in an appropriate solvent. nih.gov The characterization techniques would also be comparable, focusing on spectroscopic shifts and elemental composition to confirm the structure of the complex. The coordination is expected to occur through the same amino and deprotonated hydroxyl groups, leveraging the chelating ability of the ligand.

Magnetic Properties of Metal Complexes

The magnetic properties of complexes containing this compound are primarily determined by the electronic configuration of the central metal ion. Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in the d-orbitals of the metal, which in turn helps to elucidate the geometry and bonding in the complex. researchgate.net

For example, Co(II) (d⁷) complexes can be high-spin octahedral with three unpaired electrons, exhibiting magnetic moments in the range of 4.30-5.20 B.M. researchgate.net Tetrahedral high-spin Co(II) complexes typically show magnetic moments between 4.40 and 4.80 B.M. researchgate.net Similarly, Ni(II) (d⁸) in an octahedral environment has two unpaired electrons and magnetic moments of 2.90-3.40 B.M., whereas square planar Ni(II) complexes are diamagnetic (0 B.M.). jocpr.com Cu(II) (d⁹) complexes generally have one unpaired electron, with a magnetic moment of approximately 1.70-2.20 B.M. researchgate.net

Deviations from these values can sometimes suggest magnetic exchange interactions between adjacent metal centers in polynuclear complexes. jocpr.com

Table 2: Typical Magnetic Moments for Selected Transition Metal Ions in Common Geometries

| Metal Ion | Electronic Configuration | Geometry | Number of Unpaired Electrons | Expected Magnetic Moment (B.M.) |

|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral (high-spin) | 3 | 4.30 - 5.20 |

| Co(II) | d⁷ | Tetrahedral (high-spin) | 3 | 4.40 - 4.80 |

| Ni(II) | d⁸ | Octahedral | 2 | 2.90 - 3.40 |

| Ni(II) | d⁸ | Square Planar | 0 | Diamagnetic |

| Cu(II) | d⁹ | Octahedral/Tetrahedral | 1 | 1.70 - 2.20 |

Data is generalized from literature for illustrative purposes. researchgate.netjocpr.com

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., EPR, UV-Vis, IR)

The interaction of this compound with metal ions can be elucidated using various spectroscopic techniques. The molecule possesses multiple potential coordination sites—the phenolic hydroxyl group, the amino group, and the nitro group—allowing it to act as a versatile ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups are involved in metal coordination. Upon complexation, shifts in the vibrational frequencies of the functional groups of this compound are expected. For instance, the O-H stretching band of the phenolic group would likely shift or disappear, indicating deprotonation and coordination to the metal center. Similarly, changes in the N-H stretching vibrations of the amino group and the asymmetric and symmetric stretches of the nitro group would confirm their participation in binding.

In studies of the related compound, 2-Amino-4-nitrophenol, complexation with metal ions like Mn(II), Co(II), and Ni(II) showed significant shifts in the IR spectra. rjptonline.org The disappearance of the phenolic O-H band and shifts in the NH2 and NO2 bands confirmed the involvement of these groups in forming the metal-ligand bond. rjptonline.org Similar patterns would be anticipated for this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and how they are affected by metal coordination. The spectrum of the free ligand typically shows bands corresponding to π→π* and n→π* transitions. Upon forming a metal complex, these bands may shift (either to longer or shorter wavelengths), and new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear. acs.org

For the analogous 2-Amino-4-nitrophenol, the UV-Vis spectrum exhibits absorption maxima around 224 nm, 262 nm, and 308 nm. sielc.com When complexed with various metal ions, these peaks were observed to shift, indicating successful coordination. rjptonline.org It is reasonable to predict that this compound complexes would display similar spectral changes, confirming the metal-ligand interaction.

| Spectroscopic Technique | Observed Parameter | Expected Change upon Metal Coordination | Information Gained |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Shift or disappearance of O-H, N-H, and N-O bands | Identification of coordinating functional groups |

| UV-Visible (UV-Vis) | Absorption Maxima (λmax) | Shift in π→π* and n→π* bands; appearance of new charge-transfer bands | Confirmation of electronic interaction between ligand and metal |

| Electron Paramagnetic Resonance (EPR) | g-values, Hyperfine Coupling | Characteristic signals for paramagnetic metal complexes | Information on metal oxidation state and coordination geometry |

Supramolecular Assembly via Hydrogen Bonding and π-π Stacking in Solid-State Materials

In the solid state, molecules of this compound are expected to self-assemble into ordered structures through non-covalent interactions. The primary forces driving this assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen atoms of the -NO2 and -OH groups, and the nitrogen of the -NH2 group). This functionality allows for the formation of extensive hydrogen-bonding networks. researchgate.net Depending on the relative orientation of the molecules, these interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. pscnotes.comdoubtnut.com For example, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitro group of another are a common motif in related nitrophenol structures. doubtnut.com The amino group can also participate in N-H···O or N-H···N bonds, further stabilizing the crystal lattice.

Host-Guest Chemistry and Molecular Recognition Phenomena

The principles of host-guest chemistry involve the formation of stable complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. This compound has the potential to participate in such phenomena in several ways.

As a Guest Molecule: Due to its relatively small size and varied functional groups, this compound could act as a guest, fitting into the cavities of host molecules like cyclodextrins, calixarenes, or covalent organic frameworks (COFs). chemmethod.comresearchgate.net The binding within the host's cavity would be stabilized by a combination of hydrophobic interactions (with the aromatic ring and methyl group) and specific hydrogen bonds or electrostatic interactions with the polar functional groups.

As a Component of a Host System: Alternatively, the this compound unit could be incorporated into a larger, more complex host structure. For example, polymers functionalized with this moiety could be designed for molecular recognition. The specific arrangement of hydrogen bond donors and acceptors, along with the aromatic surface, could create a binding pocket that is selective for certain guest molecules. This is the principle behind molecularly imprinted polymers, where a template molecule is used to create specific recognition sites. Aminophenol derivatives have been successfully used in creating such sensors for the selective detection of target molecules. nih.gov The unique electronic and structural features of this compound make it an interesting candidate for developing new materials for chemical sensing and separation. nih.gov

Advanced Materials Science and Technological Applications

Utilization in Dye Chemistry and Pigment Synthesis (e.g., Azo Dyes)

Derivatives of p-methyl phenol (B47542) are recognized as significant organic chemical intermediates, finding extensive use in the manufacturing of medicines, agricultural chemicals, and dyestuffs. google.com Specifically, 4-methyl-3-nitrophenol (B15662) is identified as an important intermediate for synthesizing multiple dyes. google.com By extension, its amino derivative, 2-Amino-4-methyl-3-nitrophenol, serves as a crucial precursor in the synthesis of a variety of colorants, most notably azo dyes.

The synthesis of azo dyes involves a two-step process: diazotization followed by coupling. The primary aromatic amine group (-NH₂) on the this compound molecule is the reactive site for diazotization. In the presence of a cold, acidic solution (typically hydrochloric acid and sodium nitrite), this amine group is converted into a highly reactive diazonium salt.

This diazonium salt is then reacted with a coupling component—another aromatic compound rich in electrons, such as a phenol, naphthol, or another amine. The diazonium salt acts as an electrophile, attacking the electron-rich ring of the coupling component to form a stable azo compound, characterized by the -N=N- functional group. This azo group links the two aromatic rings and forms an extended conjugated system, which is responsible for the molecule's ability to absorb light in the visible spectrum, thus imparting color.

The final color of the dye can be fine-tuned by the specific choice of the coupling component and by the substituents present on the this compound ring itself. The hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups act as auxochromes and anti-auxochromes, modifying the wavelength of light absorbed and influencing properties such as color intensity, fastness to light, and solubility. Isomers such as 2-Amino-4-nitrophenol (B125904) are well-established intermediates in the production of azo dyes. nih.govgoogle.com Similarly, related compounds like 2-Amino-4-methyl-6-nitrophenol are used to synthesize specific colorants like C.I. Mordant Red 94. dyestuffintermediates.com

Polymer Chemistry and Functional Polymer Precursors

While direct, extensive research on the use of this compound in polymer applications is not widely documented in publicly available literature, its molecular structure suggests significant potential based on the known reactivity of its functional groups.

The this compound molecule is bifunctional, possessing both a primary amine (-NH₂) and a hydroxyl (-OH) group. Both of these groups are capable of reacting with other monomers to form polymers through polycondensation reactions.

For example, the amine and hydroxyl groups can react with dicarboxylic acids, acyl chlorides, or diisocyanates to form polyesters, polyamides, or polyurethanes, respectively. The incorporation of the nitrophenol moiety into the polymer backbone would introduce specific properties, such as increased thermal stability, altered solubility, and the potential for further chemical modification via the nitro group. The presence of the nitro group can also influence the polymer's electronic properties. While specific examples for this compound are scarce, the free radical polymerization of related molecules like N-[(4-nitro phenyl) amino] maleimide (B117702) with methyl methacrylate (B99206) has been studied. researchgate.net

Cross-linking involves the formation of covalent or ionic bonds that connect one polymer chain to another, resulting in a more rigid and stable three-dimensional network. nih.gov Cross-linking agents are molecules that can form these bridges. Due to its two reactive sites (amine and hydroxyl), this compound has the potential to function as a cross-linking agent.

In a polymer system containing reactive side groups (e.g., epoxy or carboxyl groups), the amine and hydroxyl functions of this compound could react to form covalent links between adjacent polymer chains. This process would enhance the material's mechanical strength, thermal resistance, and chemical stability. The rigidity of the aromatic ring would contribute to a stiff network structure. While this application is chemically plausible, specific research demonstrating the use of this compound for this purpose is not currently available.

Optical and Electronic Materials Applications

The development of organic materials for optical and electronic applications is a rapidly advancing field. Molecules with specific electronic characteristics are sought for technologies like high-speed data communication and advanced displays.

Organic non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov A key molecular design strategy for NLO compounds is the creation of "push-pull" systems, where an aromatic ring is substituted with both electron-donating groups (the "push") and electron-withdrawing groups (the "pull"). This arrangement facilitates intramolecular charge transfer (ICT), leading to a large change in dipole moment upon excitation by light, which is a primary source of NLO effects.

The structure of this compound fits this design principle perfectly. The amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups are electron-donating, while the nitro group (-NO₂) is a strong electron-withdrawing group. This combination makes the molecule a candidate for exhibiting second- or third-order NLO properties. Research on structurally similar molecules, such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, has explored their NLO properties. researchgate.net Studies on other aminophenol derivatives also indicate their potential in this area, suggesting that this compound could be a valuable precursor for creating novel NLO materials. researchgate.net

Organic semiconductors are the foundation of flexible electronics, including RFID tags and flexible displays. sciencedaily.com The performance of these materials depends on the ability of organic molecules to form ordered structures that facilitate charge transport. While there is no specific literature detailing the use of this compound as an organic semiconductor, its aromatic nature and potential for modification make it a candidate for further research.

Similarly, in the field of Organic Light-Emitting Diodes (OLEDs), materials with specific energy levels are required for efficient charge injection, transport, and light emission. sunshine-oled.com The functional groups on this compound could be chemically modified to tune its electronic properties, potentially making it a useful building block for synthesizing host materials or charge-transporting molecules for OLED devices. However, at present, there is no direct research confirming its application in this technology.

Sensing and Detection Technologies

While direct research on this compound as a chemosensor is not extensively documented in the public domain, the broader class of nitrophenol compounds has been a subject of interest for the detection of various analytes. Nitrophenols are recognized as significant environmental pollutants, often found in industrial effluents and as byproducts of pesticide degradation. sigmaaldrich.comnih.gov Consequently, the development of sensitive and selective detection methods for these compounds is of considerable importance.

Various techniques, including electrochemical methods and fluorescence spectroscopy, have been employed for the detection of nitrophenols like 4-nitrophenol. researchgate.net These methods often utilize nanomaterials to enhance sensitivity and selectivity. researchgate.net For instance, fluorescent chemosensors have been designed for the detection of metal ions, where the interaction between the sensor molecule and the metal ion leads to a detectable change in fluorescence. nih.gov Organic chromofluorescent chemosensors have also been developed for the detection of selected heavy metal ions. kajay-remedies.com

Catalysis and Organic Transformations

The application of this compound in the realm of catalysis and organic transformations is an emerging area of investigation. While specific studies detailing its use as a ligand in homogeneous or heterogeneous catalysis, or as an organocatalyst, are limited, the catalytic reduction of a related compound, 2-amino-4-nitrophenol, to 2,4-diaminophenol (B1205310) has been reported. This reaction highlights the potential for the amino and nitro groups to participate in catalytic processes.

The broader field of catalysis extensively utilizes compounds with similar functional groups. For instance, aminophenol derivatives can act as ligands for metal catalysts, with the amino and hydroxyl groups coordinating to the metal center and influencing its catalytic activity and selectivity. In the domain of organocatalysis, small organic molecules are employed to accelerate chemical reactions. The amino group in this compound could potentially act as a basic site or participate in hydrogen bonding interactions, which are key mechanisms in many organocatalytic transformations.

Further research is necessary to fully elucidate the catalytic potential of this compound. Investigations could focus on its ability to catalyze various organic reactions, either in its original form or after modification to enhance its catalytic properties.

Corrosion Inhibition Studies